molecular formula C11H17F3O4 B12822659 Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol

Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol

Cat. No.: B12822659
M. Wt: 270.24 g/mol
InChI Key: MQIBFKHLDQUQRX-IUCAKERBSA-N
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Description

Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[56]dodecan-9-ol is a unique chemical compound characterized by its trifluoromethoxy group and spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular structure . The reaction conditions often require the presence of a palladium catalyst and specific ligands to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol stands out due to its combination of a trifluoromethoxy group and a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17F3O4

Molecular Weight

270.24 g/mol

IUPAC Name

(9S,10S)-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol

InChI

InChI=1S/C11H17F3O4/c12-11(13,14)18-9-7-17-10(16-6-8(9)15)4-2-1-3-5-10/h8-9,15H,1-7H2/t8-,9-/m0/s1

InChI Key

MQIBFKHLDQUQRX-IUCAKERBSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]([C@H](CO2)OC(F)(F)F)O

Canonical SMILES

C1CCC2(CC1)OCC(C(CO2)OC(F)(F)F)O

Origin of Product

United States

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